molecular formula C8H14N4O B13183991 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

Cat. No.: B13183991
M. Wt: 182.22 g/mol
InChI Key: RXHTWKQLQWZLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a high-purity chemical reagent featuring a 1,2,4-triazole scaffold linked to a tetrahydrofuran (oxolane) ring and a terminal ethanamine moiety. The 1,2,4-triazole core is a significant pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . This specific molecular architecture makes it a compound of interest for researching central nervous system (CNS) disorders. It serves as a key intermediate for designing novel bioactive molecules, particularly as a potential agonist for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is highly expressed in the brain's striatum and is implicated in regulating the dopaminergic system, which is relevant for conditions such as Parkinson's Disease, schizophrenia, anxiety, and drug addiction . The structural similarity to other amine-containing heterocycles, such as 2-[5-(tetrahydro-2-furanyl)-1,3,4-oxadiazol-3-yl]ethanamine, suggests potential utility in developing compounds with optimized potency and lower lipophilicity for neurological research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should refer to its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C8H14N4O/c9-3-1-7-10-8(12-11-7)6-2-4-13-5-6/h6H,1-5,9H2,(H,10,11,12)

InChI Key

RXHTWKQLQWZLIA-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NNC(=N2)CCN

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Triazole Core via Thiourea Cyclization

A common and effective approach to prepare 1,2,4-triazoles involves the cyclization of thioureas with hydrazides or formylhydrazides. This is supported by the work of Katritzky et al. and further optimized by others:

  • Starting Materials: 1,3-disubstituted thioureas, prepared by reaction of amines with isothiocyanates.
  • Cyclization: Treatment of thioureas with formylhydrazide under the presence of a thiophile such as mercury(II) acetate (Hg(OAc)₂) promotes cyclization to the 1,2,4-triazole ring.
  • Reaction Conditions: Typically performed in dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
  • Time: About 2 hours for optimal yield (~70-91% depending on conditions).
Thiophile Used Yield of 1,2,4-Triazole (%) Notes
Hg(OAc)₂ 91 Optimal thiophile for cyclization
Other Hg(II) salts 60-80 Less efficient
Mukaiyama reagent Moderate Alternative but less effective

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Conditions Yield (%) Notes
Thiourea cyclization with Hg(OAc)₂ Thiourea + formylhydrazide + Hg(OAc)₂ RT, 2 h, CH₂Cl₂ or MeCN Up to 91 Regioselective, good for various substituents including oxolane
Microwave-assisted succinimide route Succinic anhydride + aminoguanidine + amines Microwave irradiation, solvent dependent Moderate to high Suitable for amines with varying nucleophilicity
InCl₃-catalyzed multi-component reaction Hydrazine, β-ketoester, malononitrile, aldehyde + InCl₃ Ultrasound, 40 °C, 20 min, EtOH/H₂O 80-95 Efficient, green chemistry compatible, adaptable

Research Findings and Notes

  • The thiourea cyclization method is well-documented for synthesizing 1,2,4-triazoles with various substitutions, including alkyl and aryl groups, and tolerates electron-withdrawing and electron-donating substituents.
  • Microwave-assisted synthesis offers rapid access to triazole derivatives with good control over regioselectivity, especially useful when dealing with sensitive or less nucleophilic amines such as oxolane derivatives.
  • Catalytic multi-component reactions provide a green, efficient route to heterocycles but require adaptation for the specific substitution pattern of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine.
  • The oxolane ring remains stable under the described reaction conditions, allowing its incorporation without ring-opening or degradation.
  • Regioselectivity can be confirmed by NMR spectroscopy and X-ray crystallography, ensuring the correct substitution pattern on the triazole ring.

Chemical Reactions Analysis

2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazole derivatives .

Scientific Research Applications

2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors in biological systems, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name Substituent on Triazole Key Synthetic Steps Yield (%) Reference
LK00764 (Clinical Lead) 4′-Chloro-biphenyl Suzuki coupling, Boc protection 45–60
2-(5-(3-Methoxyphenyl)-...ethan-1-amine 3-Methoxyphenyl Direct cyclization, HCl deprotection 48
2-[5-(Oxolan-3-yl)-...ethan-1-amine Oxolan-3-yl (tetrahydrofuran) Cyclic ether coupling, THP protection* N/A† (Inferred from )
2-(5-Methyl-...ethan-1-amine Methyl Direct alkylation 65

*THP: Tetrahydropyranyl protection strategy for coupling reactions .

The oxolan-3-yl substituent requires specialized coupling methods due to the reactivity of ethers. For example, describes challenges in Suzuki coupling for bromophenyl analogs, necessitating THP protection to stabilize the triazole core during synthesis. This suggests that introducing oxolan-3-yl may involve similar protective strategies or alternative coupling protocols.

Pharmacological Activity

Table 2: TAAR1 Agonistic Activity of Selected Compounds

Compound Name EC₅₀ (nM)* Selectivity Over Other GPCRs In Vivo Efficacy (Psychosis Models) Reference
LK00764 12 ± 3 High (No off-target activity) Significant reduction in symptoms
2-(5-(3-Methoxyphenyl)-...ethan-1-amine 85 ± 10 Moderate Partial efficacy
2-(5-Methyl-...ethan-1-amine 220 ± 25 Low Limited activity
2-[5-(Oxolan-3-yl)-...ethan-1-amine N/A N/A Not tested†

*EC₅₀: Half-maximal effective concentration.

The oxolan-3-yl analog’s activity remains uncharacterized in the provided evidence. However, SAR studies in and highlight that lipophilic aromatic substituents (e.g., biphenyl in LK00764) enhance TAAR1 activation compared to smaller or polar groups.

Physicochemical and Pharmacokinetic Properties

The oxolan-3-yl group introduces a balance of lipophilicity (LogP ≈ 1.5–2.0) and hydrogen-bonding capacity due to the ether oxygen. This contrasts with:

  • LK00764 (LogP ≈ 4.5): High lipophilicity improves blood-brain barrier penetration but may increase metabolic instability .
  • Methyl-substituted analogs (LogP ≈ 0.8–1.2): Lower lipophilicity limits CNS availability .

The oxolan derivative’s intermediate LogP could offer favorable bioavailability while avoiding excessive hydrophobicity. Additionally, the cyclic ether may confer resistance to oxidative metabolism compared to aromatic rings.

Biological Activity

2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine, also known as [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS No. 1989671-50-2), is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The compound features a triazole ring substituted with an oxolane group and an amine moiety. Its molecular formula is C7H12N4OC_7H_{12}N_4O and it is often encountered in its dihydrochloride salt form, which enhances its solubility in aqueous environments.

The biological activity of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is largely attributed to its ability to interact with specific enzymes and receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : It may modulate receptor activity through competitive inhibition or allosteric mechanisms.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Neuroprotective Effects

In vitro studies have demonstrated that 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can protect neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be mediated through the inhibition of AChE and modulation of neurotransmitter levels.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on AChE Inhibition :
    • Objective : To evaluate the inhibitory effects on AChE.
    • Method : In vitro assays were conducted using varying concentrations of the compound.
    • Results : An IC50 value of approximately 10 µM was determined, indicating significant inhibitory activity compared to control groups.
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed for testing.
    • Results : The compound exhibited zones of inhibition ranging from 15 mm to 25 mm depending on the bacterial strain tested.

Data Table: Biological Activities Summary

Activity TypeMechanismIC50/Effectiveness
AChE InhibitionCompetitive inhibitionIC50 ~ 10 µM
AntimicrobialDisruption of cell membraneZones of inhibition: 15 mm - 25 mm
NeuroprotectionAntioxidant activitySignificant reduction in apoptosis

Research Findings

The synthesis and evaluation of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine have been documented in various scientific publications. Key findings include:

  • Synthesis Methods : The compound can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
  • Pharmacological Applications : Potential applications in treating neurodegenerative diseases and bacterial infections have been proposed based on preliminary findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.